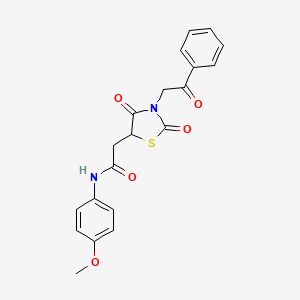

![molecular formula C18H21NO9 B2654374 4-nitrophenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate CAS No. 496854-73-0](/img/structure/B2654374.png)

4-nitrophenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

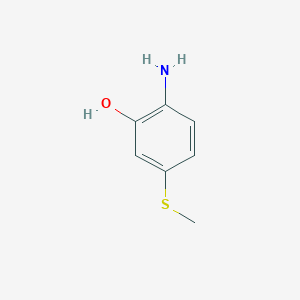

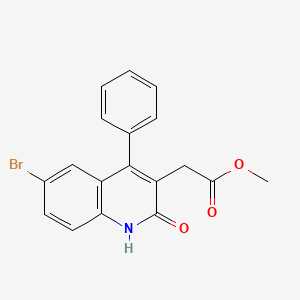

“4-nitrophenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4’,5’-d]pyran-5-carboxylate” is a chemical compound with the molecular formula C18H21NO9 . It’s a type of Metabolic Enzyme class compound .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The molecule includes two dioxolo rings and a pyran ring, all fused together. It also contains a nitrophenyl group and a carboxylate group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 395.361 Da . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Applications De Recherche Scientifique

Environmental Remediation

Background: 4-Nitrophenol (4-NP) is a low molecular-mass organic compound commonly found in soils and surface waters. It arises from industrial processes, such as dye manufacturing, pesticide production, and pharmaceutical synthesis. Unfortunately, 4-NP poses environmental risks and health hazards.

Electrochemical Reduction: Researchers have investigated the electrochemical reduction of 4-NP as an environmentally friendly approach. By using metallic and carbonaceous substrates, they aim to transform 4-NP into less toxic compounds. Gold and silver electrodes exhibit high electrocatalytic activity for 4-NP reduction while minimizing hydrogen evolution. Optimizing parameters like pH and temperature enhances the clean conversion of 4-NP to 4-aminophenol, a less harmful product .

Catalysis

Benchmark Reaction: The catalytic reduction of 4-NP serves as a benchmark reaction for assessing the activity of nanostructured materials. Researchers worldwide have explored various synthesized catalytic nanostructures by studying their performance in 4-NP reduction. These materials hold promise for sustainable and efficient catalysis .

Photophysical Properties

Fluorescence and Sensing: The compound’s unique fused-ring system contributes to its photophysical properties. Researchers investigate its fluorescence behavior and potential as a sensing material. Applications include chemical sensors, imaging agents, and luminescent materials.

Serrà, A., Artal, R., Pozo, M., Garcia-Amorós, J., & Gómez, E. (2020). Simple Environmentally-Friendly Reduction of 4-Nitrophenol. Catalysts, 10(4), 458. DOI: 10.3390/catal10040458 Advances on catalytic reduction of 4-nitrophenol by nanostructured materials. (2021). Journal of Nanostructure in Chemistry, 11(1), 1–14. DOI: 10.1007/s40089-021-00362-w

Orientations Futures

Propriétés

IUPAC Name |

(4-nitrophenyl) 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO9/c1-17(2)25-11-12(26-17)14-16(28-18(3,4)27-14)24-13(11)15(20)23-10-7-5-9(6-8-10)19(21)22/h5-8,11-14,16H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQSWUFUVGIGTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-nitrophenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

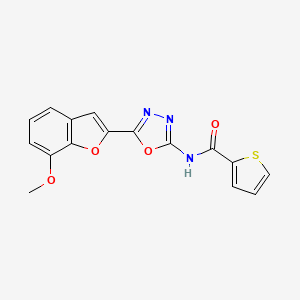

![ethyl 2-(2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2654292.png)

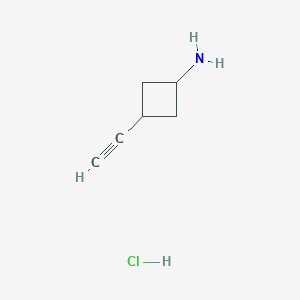

![N-(1-cyano-1,2-dimethylpropyl)-2-{[cyclohexyl(pyridin-3-yl)methyl]amino}acetamide](/img/structure/B2654293.png)

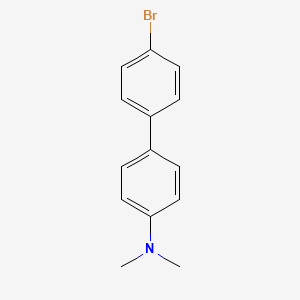

![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide](/img/structure/B2654306.png)